molecular formula C19H26N2O6S B15348907 methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate

methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B15348907
M. Wt: 410.5 g/mol
InChI Key: RNFZEZOBCARIIS-KRWDZBQOSA-N
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Description

Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound known for its unique structural and reactive properties. This compound is distinguished by its thiazine ring, dioxo groups, and phenylmethoxycarbonyl functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate typically involves several key steps:

  • Thiazine Ring Formation: : The thiazine ring is formed through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

  • Dioxo Group Introduction: : The dioxo functional groups are introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

  • Functional Group Protection and Deprotection: : To ensure selectivity in reactions, protecting groups may be used for sensitive functional groups during intermediate steps.

  • Final Product Formation: : The final product is obtained through esterification, where the hexanoic acid derivative is reacted with methanol under acidic or catalytic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized reaction conditions for efficiency, including:

  • Catalysts: : Use of suitable catalysts to enhance reaction rates.

  • Optimized Temperature and Pressure: : Maintaining precise temperature and pressure conditions to ensure high yield and purity.

  • Purification Steps: : Utilization of distillation, crystallization, or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiazine ring or phenylmethoxycarbonyl group, forming sulfoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

  • Substitution: : Various substitution reactions can occur at the phenylmethoxycarbonyl moiety or other reactive sites.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, Raney nickel.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate is used as a model compound to study complex organic reactions, mechanisms, and synthesis pathways.

Biology: In biological research, this compound serves as a probe to investigate enzyme-catalyzed reactions involving thiazine and related structures. It's also studied for its potential interaction with biological macromolecules.

Medicine: The medical field explores this compound for its potential pharmacological properties, including enzyme inhibition, anti-inflammatory effects, and other therapeutic benefits.

Industry: In industrial applications, the compound is investigated for its potential use as a precursor in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The thiazine ring and functional groups play crucial roles in binding to these targets, influencing biochemical pathways, and modulating activity at the molecular level.

Comparison with Similar Compounds

When compared to similar compounds, methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate stands out due to its unique structural features and functional groups. Similar compounds include:

  • Thiazolidine Derivatives: : Known for their applications in pharmaceuticals.

  • Sulfone Compounds: : Exhibiting diverse chemical reactivity and biological activity.

  • Ester Derivatives: : Widely used in organic synthesis and industrial applications.

Properties

Molecular Formula

C19H26N2O6S

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C19H26N2O6S/c1-26-18(22)17(21-13-7-8-14-28(21,24)25)11-5-6-12-20-19(23)27-15-16-9-3-2-4-10-16/h2-4,7-10,17H,5-6,11-15H2,1H3,(H,20,23)/t17-/m0/s1

InChI Key

RNFZEZOBCARIIS-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N2CC=CCS2(=O)=O

Origin of Product

United States

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